tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
Description
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a Boc-protected aminoethoxy group. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry and polymer synthesis, where its structural flexibility allows for modifications in solubility, reactivity, and biological activity. Its synthesis typically involves coupling 2-(2-aminoethoxy)phenol with Boc-anhydride [(Boc)₂O] under basic conditions, though alternative methods using catalysts like DMAP in THF or CH₂Cl₂ have been explored to optimize yields (up to 67%) .
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
InChI Key |
BPPSHXHYSRQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN |
Origin of Product |
United States |
Preparation Methods
Protection of 2-Aminophenol with tert-Butyl Carbamate
The initial step is the protection of the amino group of 2-aminophenol to form tert-butyl 2-aminophenylcarbamate. This is commonly achieved by reacting 2-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst.
- Typical conditions:
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Temperature: Room temperature or reflux
- Reaction time: 12–24 hours
- Yields: 60–84% depending on conditions
- Example: Reaction of 1-(2-aminophenyl)ethanone with Boc2O and DMAP in CH2Cl2 at room temperature for 24 h gave tert-butyl 2-aminophenylcarbamate in 60% yield; refluxing in THF improved yield to 84%.
Introduction of the 2-Aminoethoxy Group
The 2-aminoethoxy substituent can be introduced by nucleophilic substitution of a suitable leaving group on the phenyl ring or by etherification of the phenol group with 2-aminoethyl derivatives.
- Method: Reaction of tert-butyl 2-aminophenylcarbamate with 2-bromoethylamine or 2-chloroethylamine under basic conditions to form the 2-(2-aminoethoxy) substituent.
- Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, with bases like potassium carbonate or sodium hydride.
- Purification: Column chromatography using ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Substitution Reactions
The amino group in the 2-aminoethoxy moiety undergoes nucleophilic substitution reactions. Key examples include:
Alkylation and Acylation
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine).
-
Conditions : Reactions typically proceed at 0–25°C in anhydrous solvents like dichloromethane or THF .
-
Products :
Condensation with Carbonyl Compounds
Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Products :
-
Oxidation of the amino group generates nitro or hydroxylamine derivatives.
-
Side-chain oxidation of the ethoxy group may yield carboxylic acids.
-
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Conditions : Reactions occur in THF or methanol at 0–25°C.
-
Products :
-
Reduction of the carbamate group produces free amines (e.g., 2-(2-aminoethoxy)aniline).
-
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
Acid-Mediated Deprotection
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 0–25°C, DCM or MeOH | 2-(2-Aminoethoxy)aniline | >90% | |
| HCl (4M in dioxane) | Reflux, 2–4 h | 2-(2-Aminoethoxy)aniline hydrochloride | 85–95% |
Base-Mediated Deprotection
Chemoselective Reactivity
The phenyl carbamate moiety exhibits unique chemoselectivity:
-
With TBAF :
-
With Nucleophiles :
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C via Curtius rearrangement, releasing isocyanates .
-
Hydrolysis : Slow hydrolysis in aqueous basic/acidic media yields 2-(2-aminoethoxy)phenol .
Table 1: Substitution Reaction Conditions and Outcomes
| Nucleophile | Reagent | Solvent | Temp. (°C) | Product | Yield |
|---|---|---|---|---|---|
| Benzylamine | i-BuOCOCl, NMM | Ethyl acetate | -10–5 | Condensed carbamate derivative | 92–97% |
| Methyl iodide | NaH, THF | THF | 0–25 | N-Methylated derivative | 85% |
Table 2: Deprotection Efficiency Across Acids
| Acid | Time (h) | Purity of Amine (%) | Byproducts |
|---|---|---|---|
| TFA | 1–2 | 95 | Trifluoroacetamide |
| HCl (4M) | 2–4 | 90 | None |
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, it has been utilized in the development of kinase inhibitors, which are crucial in treating various cancers and other diseases .
Case Study: Kinase Inhibitors
A study published in MDPI highlighted the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors using tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate as a precursor. The research demonstrated that modifications to the compound could lead to increased metabolic stability and selectivity against specific kinases, showcasing its potential in drug design .
Biochemical Research
Enzyme Inhibition Studies
The compound is extensively used in biochemical research to study enzyme mechanisms. It aids researchers in developing enzyme inhibitors for therapeutic applications. The ability to modify the chemical structure allows for targeted inhibition of specific enzymes, which is critical in drug discovery .
Example: COX-2 Inhibition
Research involving the synthesis of various derivatives of tert-Butyl (2-(substituted benzamido)phenyl)carbamate showed promising anti-inflammatory activities through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways .
Polymer Chemistry
Incorporation into Polymer Formulations
The compound can be integrated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is particularly beneficial for creating advanced materials used in various industries, including electronics and packaging .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is utilized to improve the efficacy of pesticides and herbicides. Its ability to enhance absorption in plant systems leads to more effective pest control strategies, reducing the amount of chemical needed and minimizing environmental impact .
Diagnostic Reagents
Development of Diagnostic Tools
This compound is also employed in the creation of diagnostic reagents that aid in detecting specific biomolecules in clinical settings. Its chemical properties facilitate the development of sensitive assays for various diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Kinase inhibitors with enhanced metabolic stability |
| Biochemical Research | Used in enzyme inhibition studies | COX-2 inhibition showing anti-inflammatory effects |
| Polymer Chemistry | Enhances flexibility and thermal stability of polymers | Applications in advanced materials |
| Agricultural Chemistry | Improves efficacy of agrochemicals | Enhanced absorption leading to effective pest control |
| Diagnostic Reagents | Aids in developing tools for detecting biomolecules | Sensitive assays for clinical diagnostics |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, which can have therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of carbamate derivatives allows for tailored applications. Below is a comparative analysis of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate with analogous compounds:
Physicochemical Properties
- Solubility : Derivatives with ethylene glycol chains (e.g., compound 3a) exhibit improved aqueous solubility compared to aromatic-substituted analogs like tert-Butyl (2-acetylphenyl)carbamate .
- Melting Points : Thiophene-containing derivatives (e.g., >287°C for compound 18a in ) display higher thermal stability due to aromatic stacking, whereas OEG-linked carbamates are often liquids or low-melting solids .
- Reactivity : Ethynyl-substituted carbamates () undergo click chemistry for bioconjugation, while acetylated derivatives () are prone to nucleophilic attacks at the carbonyl group.
Biological Activity
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, also known by its CAS number 127828-22-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-aminoethanol with tert-butyl carbamate. The resulting compound is characterized by its stability and reactivity, making it a valuable intermediate in pharmaceutical development. The molecular formula is with a molecular weight of 204.27 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.27 g/mol |
| CAS Number | 127828-22-2 |
| Appearance | Colorless liquid |
Enzyme Inhibition
The compound is also noted for its role in enzyme inhibition studies. It has been utilized in biochemical research to understand enzyme mechanisms better and to develop inhibitors for therapeutic applications . The ability to modulate enzyme activity is crucial for designing drugs targeting various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Properties
Preliminary studies suggest that compounds similar to this compound may have neuroprotective effects. For instance, related compounds have been shown to inhibit amyloid beta aggregation and reduce neuroinflammation markers like TNF-α in astrocytes exposed to amyloid beta . This indicates a potential application in treating Alzheimer's disease and other neurodegenerative conditions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of carbamate derivatives. These compounds have been effective against various bacterial strains, suggesting that this compound may possess similar antimicrobial activity .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study conducted on structurally related compounds demonstrated significant anti-inflammatory effects through in vivo models, suggesting that this compound could exhibit similar properties .
- Enzyme Mechanism Exploration : In biochemical assays, the compound has been used to elucidate mechanisms of enzyme inhibition, which is critical for drug development targeting specific pathways involved in disease progression .
- Neuroprotective Research : Investigations into related carbamates have shown their ability to protect neuronal cells from apoptosis induced by amyloid beta exposure, highlighting their potential role in neuroprotection .
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, and how can purity be maximized during purification?
- Methodological Answer : A common approach involves coupling tert-butyl carbamate with 2-(2-aminoethoxy)phenol derivatives under mild basic conditions (e.g., using DIPEA in DCM). Purification typically employs column chromatography with gradients of ethyl acetate/hexane (95:5 to 70:30) to separate unreacted starting materials and byproducts. Recrystallization in ethanol/water mixtures (8:2 v/v) can further enhance purity to >95% .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Avoid prolonged exposure to moisture, as the tert-butyl carbamate group is prone to hydrolysis under acidic or aqueous conditions .
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–9). Limited water solubility is expected; use co-solvents like PEG-400 (<10% v/v) for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC analysis. Degradation products often include free amine derivatives due to carbamate cleavage .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Confirm tert-butyl group (1H NMR: δ 1.4 ppm, singlet; 13C NMR: δ 28.3 ppm (CH3), 80.5 ppm (C-O)).
- LC-MS : Verify molecular ion peak (m/z ~265 [M+H]+) and absence of fragments indicating hydrolysis (e.g., m/z 169 for tert-butyl-depleted byproducts) .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved in derivatives of this carbamate?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed couplings) to control stereochemistry at the aminoethoxy moiety. For example, Garcia et al. (2016) reported α-amidoalkylation reactions with >90% ee using BINOL-derived phosphoric acids .
- Validation : Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) .
Q. What role do hydrogen-bonding interactions play in its crystallographic packing, and how does this affect solid-state reactivity?
- Methodological Answer : X-ray diffraction studies (e.g., Das et al., 2016) reveal intermolecular N–H···O hydrogen bonds between the carbamate carbonyl and adjacent amine groups (d = 2.8–3.0 Å). These interactions stabilize the crystal lattice but may reduce solubility in nonpolar solvents .
- Implications : Solid-state grinding with co-crystal formers (e.g., succinic acid) can modulate reactivity for mechanochemical applications .
Q. How can computational modeling predict metabolic pathways or degradation products?
- Methodological Answer : Use in silico tools (e.g., PISTACHIO, REAXYS) to simulate hydrolysis pathways. Key findings:
- Primary degradation: Cleavage of the carbamate group to yield 2-(2-aminoethoxy)phenol (predicted t1/2 in plasma: ~2 hrs).
- Secondary oxidation: CYP450-mediated hydroxylation at the phenyl ring .
Q. What strategies mitigate byproduct formation during conjugation with biomolecules (e.g., peptides)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
